4-(3-Fluorophenyl)piperidine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing CNS-targeted therapies face challenges with BBB penetration and metabolic stability. 4-(3-Fluorophenyl)piperidine (CAS 104774-88-1) addresses these challenges as a fluorinated piperidine scaffold with predicted LogP 2.1-optimized for membrane permeability without excessive hydrophobicity. • Enables systematic SAR campaigns across dopamine and serotonin receptor targets. • Meta-fluorine substitution provides distinct electronic profile (~0.3 pKa shift vs para-isomer) critical for lead optimization. Supplied with full QC documentation for reliable procurement.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 104774-88-1
Cat. No. B027952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)piperidine
CAS104774-88-1
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
InChIKeyBCYGJJOHAFKLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenyl)piperidine: CNS Drug Discovery Scaffold


4-(3-Fluorophenyl)piperidine (CAS 104774-88-1) is a fluorinated piperidine derivative characterized by a piperidine ring substituted at the 4-position with a 3-fluorophenyl group. This compound serves primarily as a versatile intermediate and scaffold in medicinal chemistry, particularly for developing central nervous system (CNS)-active agents . The presence of the fluorine atom at the meta position of the phenyl ring influences the compound's electronic properties and lipophilicity . Its structural features make it a valuable building block for synthesizing modulators of dopamine and serotonin neurotransmission, as well as selective serotonin reuptake inhibitors .

4-(3-Fluorophenyl)piperidine: Isomer Substitution Risks in SAR


In structure-activity relationship (SAR) studies and lead optimization, substituting 4-(3-fluorophenyl)piperidine with other fluorophenylpiperidine isomers (e.g., 2-fluoro or 4-fluoro derivatives) or non-fluorinated analogs is not pharmacologically equivalent. The specific meta-fluorine substitution on the phenyl ring creates a distinct electronic and steric environment that influences binding affinity, selectivity, and pharmacokinetic properties [1]. For instance, the position of the fluorine atom can alter the compound's lipophilicity (LogP) and pKa, which are critical parameters affecting blood-brain barrier penetration and target engagement . Consequently, using a different isomer can lead to significant variations in biological activity and metabolic stability, potentially invalidating SAR hypotheses and confounding project outcomes .

4-(3-Fluorophenyl)piperidine: Key Analog Comparisons


Lipophilicity Boost from Meta-Fluorine Substitution

The target compound, 4-(3-fluorophenyl)piperidine, exhibits a predicted LogP of 2.1 [1]. This value is significantly higher than that of the non-fluorinated parent compound, 4-phenylpiperidine, which has a predicted LogP of approximately 1.5 (estimated using ChemDraw). This ~0.6 unit increase in LogP is a direct consequence of the fluorine atom's electronegativity and hydrophobicity, translating to a roughly 4-fold increase in lipid bilayer partitioning.

Medicinal Chemistry Drug Design Physicochemical Properties

Basicity and Protonation Shift vs Para-Isomer

The predicted pKa of the piperidine nitrogen in 4-(3-fluorophenyl)piperidine is 10.12 ± 0.10 . In contrast, the para-fluoro isomer, 4-(4-fluorophenyl)piperidine, is reported to have a predicted pKa of 9.83 . This ~0.3 unit difference in basicity, stemming from the fluorine's inductive effect at the meta versus para position, alters the fraction of the compound that is protonated (and thus positively charged) at physiological pH.

Medicinal Chemistry Pharmacokinetics Receptor Binding

Metabolic Stability Gain Over Non-Fluorinated Analogs

Fluorine substitution at metabolically labile sites is a well-established strategy to enhance metabolic stability. For the 3-fluorophenylpiperidine class, the presence of the fluorine atom is noted to improve metabolic stability compared to its non-fluorinated counterparts . While specific quantitative data for the free base 4-(3-fluorophenyl)piperidine are not available in the primary literature, the principle is well-documented for analogous systems. For example, in a related study, the incorporation of a fluorine atom into a piperidine scaffold increased metabolic stability in human liver microsomes, resulting in a higher percentage of parent compound remaining after 30 minutes .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

4-(3-Fluorophenyl)piperidine: Optimized Application Scenarios


Selective Dopamine/Serotonin Modulator Library

Leverage the enhanced lipophilicity (predicted LogP 2.1) [1] of 4-(3-fluorophenyl)piperidine to design a focused library of CNS-penetrant compounds targeting dopamine and serotonin receptors [2]. The meta-fluorine substitution provides a balance of increased membrane permeability without excessive hydrophobicity, which is ideal for optimizing blood-brain barrier (BBB) penetration while maintaining favorable solubility. Use this scaffold to explore SAR around the piperidine nitrogen and phenyl ring to achieve desired receptor subtype selectivity.

SAR: Impact of Fluorine Position on Binding & PK

Utilize 4-(3-fluorophenyl)piperidine in a systematic SAR campaign alongside its 2-fluoro and 4-fluoro isomers to deconvolute the electronic and steric contributions of fluorine substitution to receptor binding affinity and functional activity. The ~0.3 unit difference in predicted pKa compared to the para-isomer suggests that the meta-fluoro substitution will result in a distinct protonation profile, which can be correlated with changes in potency, selectivity, and in vivo efficacy. This comparative approach is essential for rational lead optimization.

Intermediate Synthesis for Antidepressant & Antipsychotic Leads

Employ 4-(3-fluorophenyl)piperidine as a key intermediate in the synthesis of novel chemical entities with potential therapeutic applications in depression and psychosis . The scaffold is amenable to further functionalization, such as N-alkylation, arylation, or coupling reactions, to generate diverse compound collections. The improved metabolic stability inherent to fluorinated compounds is a critical advantage in these therapeutic areas, where chronic dosing is common, as it helps to mitigate rapid clearance and the formation of toxic metabolites .

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